N-tert-Butyl-N-Fmoc-glycine

Catalog No.
S8219185
CAS No.
250695-67-1
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-N-Fmoc-glycine

CAS Number

250695-67-1

Product Name

N-tert-Butyl-N-Fmoc-glycine

IUPAC Name

2-[tert-butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)22(12-19(23)24)20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)

InChI Key

GIHNDOYEGWHPMY-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

N-tert-Butyl-N-Fmoc-glycine, also known as Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, is a derivative of glycine that features both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound has a molecular weight of approximately 411.45 g/mol and is primarily utilized in peptide synthesis due to its unique protective groups, which allow for versatile reaction conditions in solid-phase peptide synthesis (SPPS) and other synthetic methodologies .

  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, while the Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid .
  • Coupling Reactions: This compound can engage in peptide bond formation through coupling reactions with other amino acids. Common reagents for these reactions include dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide, often in the presence of bases like N-methylmorpholine or diisopropylethylamine .

N-tert-Butyl-N-Fmoc-glycine is primarily employed in the synthesis of peptides and proteins, making it significant in biological research. Its incorporation into polypeptides allows researchers to study protein structure and function, as well as develop peptide-based drugs. The compound's action is influenced by the conditions of the peptide synthesis process, affecting the biochemical pathways involved in protein formation .

The synthesis of N-tert-Butyl-N-Fmoc-glycine typically involves:

  • Protection of Glycine: Glycine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, usually in an organic solvent like dioxane.
  • Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate under suitable conditions to ensure high yields and purity .

Industrial production often employs automated peptide synthesizers to enhance efficiency and minimize side reactions.

N-tert-Butyl-N-Fmoc-glycine finds extensive applications in:

  • Peptide Synthesis: Used as a building block for synthesizing complex peptides.
  • Drug Development: Plays a role in creating therapeutic peptides and diagnostic tools.
  • Research: Essential for studies involving protein structure, function, and interactions .

The compound's interactions are primarily studied within the context of peptide synthesis. It integrates into polypeptides, influencing their structural and functional properties. The unique combination of Fmoc and Boc groups allows for selective deprotection strategies, facilitating the study of various biochemical pathways .

Several compounds are similar to N-tert-Butyl-N-Fmoc-glycine, each with distinct properties:

Compound NameKey FeaturesUniqueness
Fmoc-GlycineLacks Boc protecting groupLess versatile for certain synthetic applications
Boc-GlycineLacks Fmoc protecting groupLimited use in Fmoc-based peptide synthesis
Cbz-GlycineUses carbobenzoxy protecting groupRequires different deprotection conditions
N-Boc-N-(2-(tritylthio)ethoxy)glycineDeveloped for peptide ubiquitinationFully compatible with solid-phase Fmoc chemistry

N-tert-Butyl-N-Fmoc-glycine stands out due to its dual protection strategy, enabling orthogonal protection methods that enhance its utility in complex peptide synthesis .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.16270821 g/mol

Monoisotopic Mass

353.16270821 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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